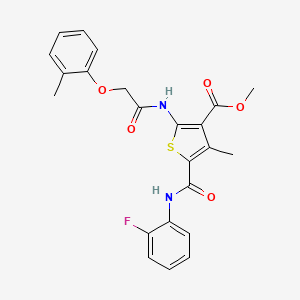
1-Isobutylazetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylazetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the isobutyl group and the amine functionality. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus tribromide to form the azetidine ring. Subsequent alkylation with isobutyl halides introduces the isobutyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Purification steps, including crystallization and recrystallization, are employed to obtain the dihydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the amine to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or other reduced nitrogen-containing compounds.
Substitution: Formation of halogenated azetidines or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Isobutylazetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Isobutylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The isobutyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
- 1-Benzylazetidin-3-amine dihydrochloride
- 1-Tert-butylazetidin-3-amine dihydrochloride
- 1-Methylazetidin-3-amine dihydrochloride
Comparison: 1-Isobutylazetidin-3-amine dihydrochloride is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. For instance, the isobutyl group can enhance lipophilicity, improving membrane permeability and bioavailability in medicinal applications.
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)3-9-4-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Clave InChI |
CFNBAYBCRSDBQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC(C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)



![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)






![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)

